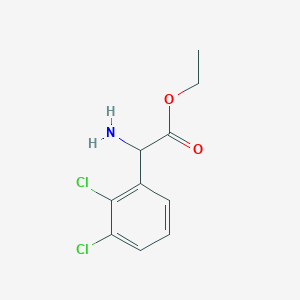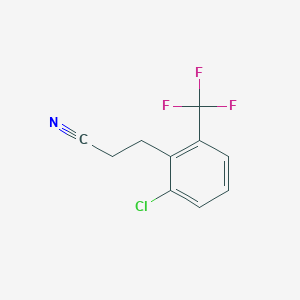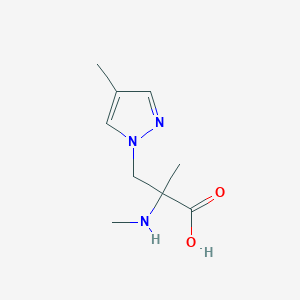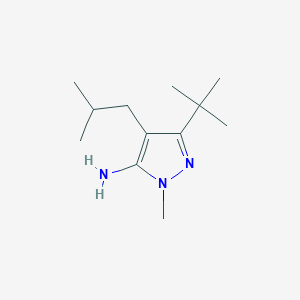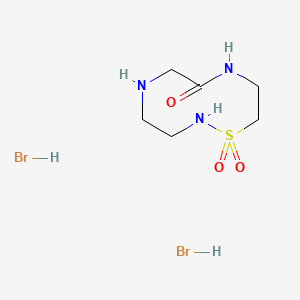
Tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate is a versatile organic compound used in various fields of scientific research. It is known for its unique structure, which includes a pyrrolidine ring, a cyclopentyl group, and a tert-butyl ester. This compound is often utilized as a building block in organic synthesis and has applications in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a cyclopentanone derivative under specific conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization .
化学反応の分析
Types of Reactions
Tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
科学的研究の応用
Tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific context and application .
類似化合物との比較
Similar Compounds
- Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(2-oxopiperidin-3-yl)pyrrolidine-1-carboxylate
- 1-Boc-3-piperidone
Uniqueness
Tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .
特性
分子式 |
C14H23NO3 |
|---|---|
分子量 |
253.34 g/mol |
IUPAC名 |
tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-7-10(9-15)11-5-4-6-12(11)16/h10-11H,4-9H2,1-3H3 |
InChIキー |
KHNIRJYWXZHYTQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B13480350.png)
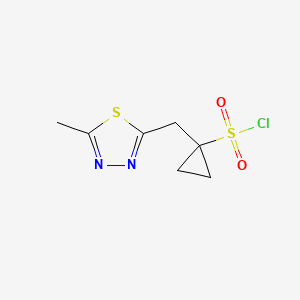
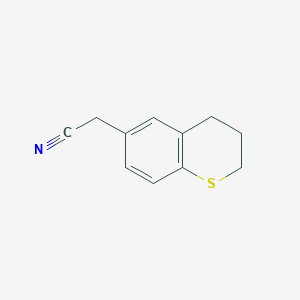
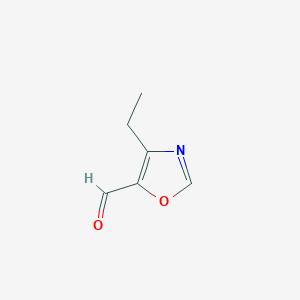
![1-Azabicyclo[3.2.2]nonan-6-one hydrochloride](/img/structure/B13480364.png)
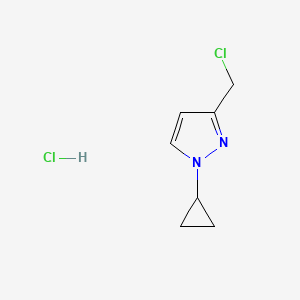
![methyl 8-oxo-7H,8H-pyrido[2,3-d]pyridazine-3-carboxylate](/img/structure/B13480373.png)
![tert-butyl N-methyl-N-[2-(methylamino)propyl]carbamate](/img/structure/B13480374.png)
![n-((5-Methoxy-1h-benzo[d]imidazol-2-yl)methyl)ethanamine](/img/structure/B13480384.png)
